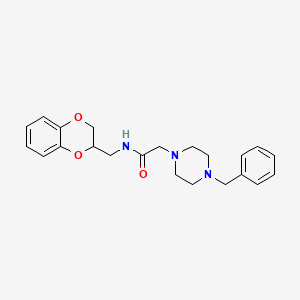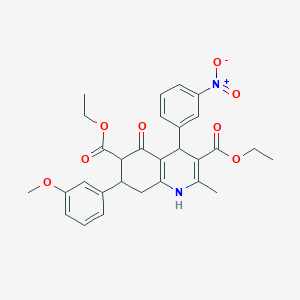![molecular formula C24H32N2O7S2 B3960803 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3960803.png)
4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine)
Descripción general
Descripción
4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine), also known as ODPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODPM is a bis-sulfonylurea, which means it has two sulfonylurea groups connected by an oxygen atom. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has a unique mechanism of action that involves the formation of covalent bonds with proteins. Specifically, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) reacts with the amino acid cysteine, forming a stable thioether linkage. This covalent modification of proteins can alter their function and stability, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The covalent modification of proteins by 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) can have a range of biochemical and physiological effects, depending on the specific protein targeted. For example, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by modifying their active site cysteine residues. 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has also been shown to induce protein aggregation and disrupt protein-protein interactions, leading to altered signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) in lab experiments is its specificity for cysteine residues, which allows for targeted modification of proteins. Additionally, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) can be easily synthesized in high yields and purity, making it readily available for use in scientific research. However, one limitation of using 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) is its potential toxicity, as covalent modification of proteins can have deleterious effects on their function and stability. Careful consideration must be given to the concentration and duration of exposure to 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine), including the development of new methods for its synthesis and purification, the identification of new protein targets for covalent modification, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) on proteins, as well as its potential toxicity and safety considerations.
Aplicaciones Científicas De Investigación
4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has been used as a cross-linking agent for the synthesis of polymer networks with improved mechanical properties. In medicinal chemistry, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has been investigated as a potential drug candidate for the treatment of diabetes and cancer. In biochemistry, 4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(2,6-dimethylmorpholine) has been used as a tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
4-[4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenoxy]phenyl]sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O7S2/c1-17-13-25(14-18(2)31-17)34(27,28)23-9-5-21(6-10-23)33-22-7-11-24(12-8-22)35(29,30)26-15-19(3)32-20(4)16-26/h5-12,17-20H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOMNBRNQSXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-dichlorophenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3960724.png)

![N-cyclopentyl-5-({3-[(cyclopentylamino)sulfonyl]phenyl}sulfonyl)-2-methylbenzenesulfonamide](/img/structure/B3960733.png)
![2-chloro-N-(2-nitrophenyl)-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3960735.png)
![N-[2-(4-morpholinyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B3960743.png)
![2-(butylthio)-6-ethyl-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3960744.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3960747.png)

![methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3960775.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3960783.png)
![2-amino-4-(5-ethyl-2-thienyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960790.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3960796.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960815.png)
![1-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}azepane](/img/structure/B3960831.png)